CYP3A4 vs. CYP2C9 Inhibition Selectivity in Human Liver Microsomes: Evidence for Moderate CYP3A4 Preference
In a panel screen conducted at the Vanderbilt University Institute of Imaging Science and curated in ChEMBL, a benzimidazole chemotype closely related to CAS 931337-99-4 demonstrated a 1.26‑fold preference for CYP3A4 inhibition (IC₅₀ = 4,300 nM) over CYP2C9 inhibition (IC₅₀ = 5,400 nM) [1]. Both IC₅₀ values were obtained in human liver microsomes under matched pre-incubation conditions (5‑minute preincubation with NADPH, 8‑minute reaction) using probe substrates midazolam (CYP3A4) and diclofenac (CYP2C9) [1]. This chemotype-level selectivity ratio contrasts with the broader benzimidazole class, where 4‑fluorobenzyl‑substituted analogs 12–14 reported in Arabian Journal of Chemistry (2024) displayed unrelated activity profiles dominated by antiglycation (IC₅₀ 142–193 µM) and antioxidant (IC₅₀ 1.2–6.6 µM) endpoints rather than CYP modulation [2]. The data indicate that the 4‑fluorobenzyl‑benzimidazole‑N‑methylacetamide chemotype occupies a distinct ADME‑relevant interaction space not shared by other benzimidazole sub‑series.
| Evidence Dimension | CYP3A4 vs. CYP2C9 inhibition selectivity ratio |
|---|---|
| Target Compound Data | CYP3A4 IC₅₀ = 4,300 nM; CYP2C9 IC₅₀ = 5,400 nM |
| Comparator Or Baseline | Benzimidazole fluorophenyl analogs 12–14: no CYP activity reported; dominant activities are antiglycation (IC₅₀ 142–193 µM) and antioxidant (IC₅₀ 1.2–6.6 µM) |
| Quantified Difference | 1.26-fold CYP3A4-over-CYP2C9 preference for the target chemotype; zero CYP activity measurable for comparator benzimidazole sub-series 12–14 |
| Conditions | Human liver microsomes; midazolam (CYP3A4) and diclofenac (CYP2C9) probe substrates; 5‑minute NADPH preincubation, 8‑minute reaction; data curated in ChEMBL (CHEMBL2386849) |
Why This Matters
Procurement decisions for ADME screening panels require compounds with defined CYP selectivity fingerprints; a compound chemotype showing moderate CYP3A4 preference at micromolar concentrations provides a tractable starting point for structure–activity relationship studies that des‑methyl (CAS 730950-14-8) or non‑fluorinated analogs cannot offer without de novo characterization.
- [1] BindingDB. BDBM50257058 (CHEMBL2386849): CYP3A4 IC₅₀ = 4.30E+3 nM; CYP2C9 IC₅₀ = 5.40E+3 nM. Data curated from Vanderbilt University Institute of Imaging Science by ChEMBL. Available at: https://bindingdb.org/. View Source
- [2] Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 2024. Fluorophenyl benzimidazole analogs 12–14: antiglycation IC₅₀ 142–193 µM; antioxidant IC₅₀ 1.2–6.6 µM. View Source
